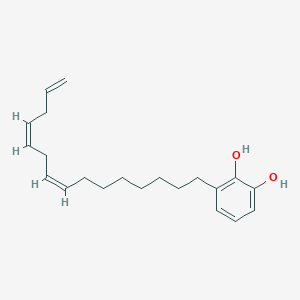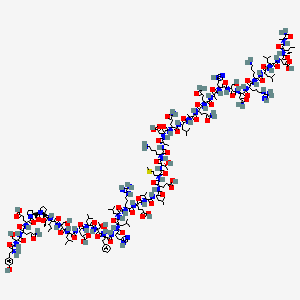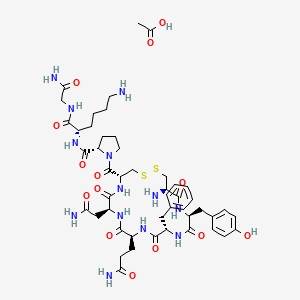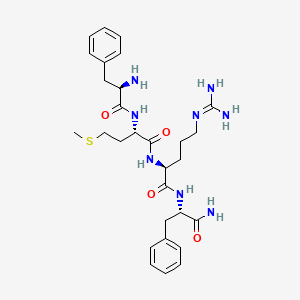
(R)-1-(p-Tolyl)butan-1-amine hydrochloride
Descripción general
Descripción
(-)-1-(p-Tolyl)butan-1-amine hydrochloride, commonly referred to as p-TBAH, is an organic compound that is used in a variety of scientific research applications. It is a derivative of an amine, and is used in a variety of biochemical and physiological experiments. It has a number of advantages and limitations for use in laboratory experiments, and has the potential for a wide range of future applications. We will also discuss the potential future directions of p-TBAH.
Aplicaciones Científicas De Investigación
Amine-Functionalized Sorbents for Environmental Applications
Amine-containing compounds, including (R)-1-(p-Tolyl)butan-1-amine hydrochloride, have shown promise in environmental applications, particularly in the removal of pollutants from water. Amine-functionalized sorbents are effective in the treatment of municipal water and wastewater, targeting perfluoroalkyl and polyfluoroalkyl substances (PFAS) due to their ability to engage in electrostatic interactions, hydrophobic interactions, and benefit from the sorbent's morphology for efficient pollutant removal. Developing next-generation sorbents involves understanding these interactions to enhance PFAS control in water treatment processes (Ateia et al., 2019).
Ninhydrin Reaction in Analytical Sciences
The reaction of ninhydrin with primary amino groups, which forms Ruhemann's purple, illustrates the broad utility of amine compounds in analytical chemistry. This reaction has been applied across various scientific disciplines, including agricultural, biochemical, clinical, and environmental sciences, for the detection, isolation, and analysis of amino acids, peptides, proteins, and other compounds. The ninhydrin reaction's versatility underscores the significant role of amino compounds in analytical and biochemical research (Friedman, 2004).
Polymerization Initiators
Amines, including those similar in structure to (R)-1-(p-Tolyl)butan-1-amine hydrochloride, serve as (co)initiators in the polymerization of aliphatic cyclic esters. This process leads to the production of polymers with varied applications, demonstrating the importance of amine compounds in developing new materials with potential industrial applications. The review of amine applications in polymerization highlights advancements in catalysis and material science, providing a pathway for the synthesis of polymers with controlled properties (Duda et al., 2005).
Antimicrobial Applications
The unique properties of chitosan, a biopolymer with primary amino groups, have been explored for antimicrobial applications. Chitosan's cationic nature, resulting from its amine groups, contributes to its efficacy in chelating metal ions and interacting with microbial cell membranes. This property underpins its use in antimicrobial systems, offering a scientific basis for optimizing chitosan formulations for increased effectiveness in inhibiting microbial growth (Raafat & Sahl, 2009).
Biomedical Applications
Amine-functionalized biomaterials, such as polylysine, have shown significant potential in biomedical applications. The primary amine groups in these materials contribute to their biocompatibility, enabling their use in drug delivery systems, bio-adhesives, and wound healing applications. The versatility and efficacy of amine-functionalized materials in the biomedical sector highlight the ongoing research into harnessing their properties for advanced medical treatments (Patil & Kandasubramanian, 2021).
Propiedades
IUPAC Name |
(1R)-1-(4-methylphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-4-11(12)10-7-5-9(2)6-8-10;/h5-8,11H,3-4,12H2,1-2H3;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCFOUIIWWXJEI-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704199 | |
| Record name | (1R)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(p-Tolyl)butan-1-amine hydrochloride | |
CAS RN |
851597-79-0 | |
| Record name | (1R)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one](/img/structure/B3029913.png)





![9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole](/img/no-structure.png)




![3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate](/img/structure/B3029932.png)

